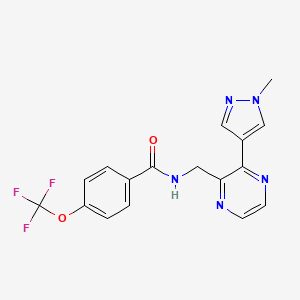![molecular formula C25H36ClN3O7S2 B2705620 methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1217006-49-9](/img/structure/B2705620.png)
methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure. The molecular formula of the compound is C23H32ClN3O7S2.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Thermoresponsive Polymers
The compound’s structure suggests potential applications in thermoresponsive polymers. Specifically, its sulfamoyl and carboxylate functional groups could contribute to temperature-sensitive behavior. Researchers may investigate its incorporation into polymeric materials for drug delivery, smart coatings, or responsive hydrogels. The cloud point temperature (Tcp) of such polymers could be tuned by adjusting the degree of polymerization .
Ionic Liquids and Solvent Systems
Given the compound’s solubility properties, it could find use in ionic liquid-based binary mixtures. For instance, combining it with N,N-diethyl-N-(2-methoxyethyl)-N-methylammonium tetrafluoroborate ([DEME][BF4]) or N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide ([DEME][TFSI]) in γ-butyrolactone (GBL) could yield novel solvent systems .
Boron Reagents in Suzuki–Miyaura Coupling
The compound contains a boron atom, which is significant in Suzuki–Miyaura (SM) cross-coupling reactions. Researchers might explore its use as an organoboron reagent for SM coupling, a versatile carbon–carbon bond-forming reaction. Understanding its transmetalation mechanisms and evaluating its performance in SM coupling could be valuable .
Biological Activity of Indole Derivatives
Indole derivatives exhibit diverse biological properties. While not directly related to the compound, its benzamido and sulfamoyl moieties share similarities with indole-based structures. Researchers could explore its potential pharmacological activities, considering its unique substitution pattern .
Protodeboronation Strategies
Protodeboronation reactions involving boron ate complexes are essential in organic synthesis. Investigating the compound’s behavior in protodeboronation, especially in comparison to other boron reagents, could provide insights into its reactivity and selectivity .
Medicinal Chemistry
Finally, the compound’s structural features may inspire medicinal chemistry studies. Researchers could explore its potential as a scaffold for designing novel drugs, especially considering its sulfamoyl group, which has been associated with biological activity in other contexts.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O7S2.ClH/c1-17(2)27-11-10-20-21(16-27)36-24(22(20)25(30)35-5)26-23(29)18-6-8-19(9-7-18)37(31,32)28(12-14-33-3)13-15-34-4;/h6-9,17H,10-16H2,1-5H3,(H,26,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSQGDSBXHNKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClN3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


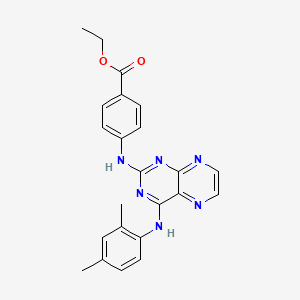
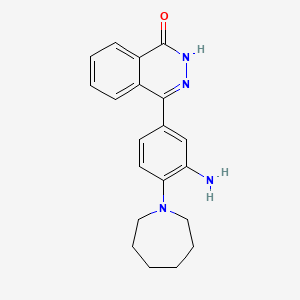

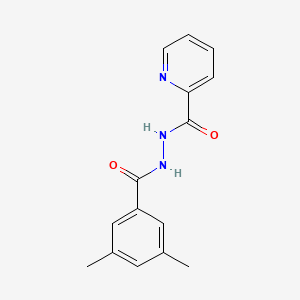
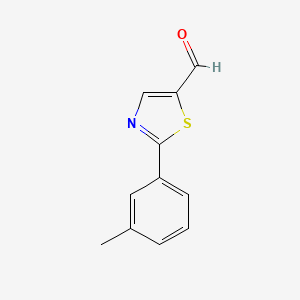
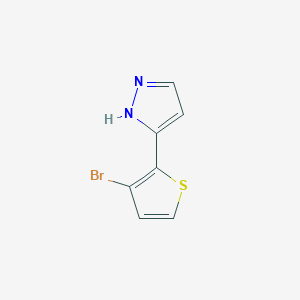
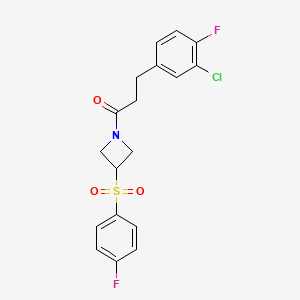
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2705549.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705550.png)
![8-(sec-butyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2705553.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2705555.png)
